2-(Triethoxy-silyl)-ethylamine

Übersicht

Beschreibung

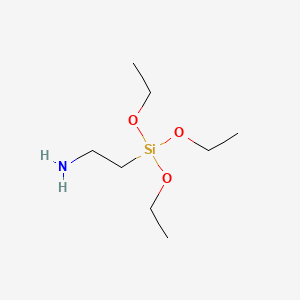

2-(Triethoxy-silyl)-ethylamine is an organosilane compound characterized by the presence of both an amino group and triethoxysilyl group. This dual functionality makes it a valuable compound in various applications, particularly in surface modification and as a coupling agent. The compound is known for its ability to form strong bonds with both organic and inorganic materials, enhancing adhesion and compatibility in composite materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxy-silyl)-ethylamine typically involves the reaction of ethylene diamine with triethoxysilane. The process can be carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as platinum or palladium to facilitate the hydrosilylation reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The raw materials, ethylene diamine and triethoxysilane, are fed into the reactor along with the catalyst, and the reaction mixture is continuously stirred and heated. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Triethoxy-silyl)-ethylamine undergoes various chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups, which can further condense to form siloxane bonds.

Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong covalent bonds.

Amination: The amino group can participate in nucleophilic substitution reactions, forming bonds with electrophilic centers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions to catalyze the reaction.

Condensation: Silanol groups or hydroxylated surfaces, typically under ambient or slightly elevated temperatures.

Amination: Electrophilic reagents such as alkyl halides or acyl chlorides, usually under mild conditions to prevent decomposition of the silane groups.

Major Products:

Hydrolysis and Condensation: Formation of siloxane networks or coatings on surfaces.

Amination: Formation of substituted amines or amides, depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

2-(Triethoxy-silyl)-ethylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers, enhancing the mechanical properties of composite materials.

Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging applications.

Medicine: Utilized in the development of biocompatible coatings for medical implants, improving their integration with biological tissues.

Industry: Applied in the production of adhesives, sealants, and coatings, where it enhances the durability and performance of the final products.

Wirkmechanismus

The mechanism of action of 2-(Triethoxy-silyl)-ethylamine involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic surfaces, improving adhesion and compatibility. The amino group can also participate in various chemical reactions, providing additional functionality and reactivity.

Vergleich Mit ähnlichen Verbindungen

3-Aminopropyltriethoxysilane: Similar in structure but with a different alkyl chain length, affecting its reactivity and applications.

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains both amino and methoxysilyl groups, offering different hydrolysis and condensation properties.

(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group, providing additional reactivity for cross-linking and polymerization reactions.

Uniqueness: 2-(Triethoxy-silyl)-ethylamine is unique due to its specific combination of an amino group and triethoxysilyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and compatibility between diverse materials.

Biologische Aktivität

2-(Triethoxy-silyl)-ethylamine is an organosilicon compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a triethoxy group attached to an ethylamine moiety, which may influence its reactivity and interactions with biological systems. Research into its biological activity has indicated various applications, particularly in medicinal chemistry and materials science.

The chemical formula for this compound is CHNOSi. The presence of the triethoxy group enhances solubility and reactivity, making it a valuable precursor in the synthesis of silane-based compounds.

Biological Activity Overview

Research has primarily focused on the following biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by interfering with cellular processes such as proliferation and apoptosis. Its mechanism may involve the inhibition of tubulin polymerization, similar to other known anticancer agents.

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, showing potential against various bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anticancer Activity

A study published in RSC Advances highlighted the potential of silane derivatives, including this compound, in cancer therapy. The research demonstrated that these compounds could inhibit cancer cell growth in vitro, with specific emphasis on their effects on cell cycle regulation and apoptosis induction .

Antimicrobial Studies

In another investigation, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to other antitumor agents, it may bind to tubulin, disrupting microtubule formation necessary for mitosis.

- Cell Membrane Disruption : The amphiphilic nature of the triethoxy group may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death in microbial organisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Antiproliferative | Inhibits tubulin polymerization |

| 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | Antimicrobial, Anticancer | Disrupts metabolic pathways |

| This compound | Anticancer, Antimicrobial | Inhibits tubulin polymerization; disrupts membranes |

Eigenschaften

IUPAC Name |

2-triethoxysilylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWUCEATHBXPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564385 | |

| Record name | 2-(Triethoxysilyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45074-31-5 | |

| Record name | 2-(Triethoxysilyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.